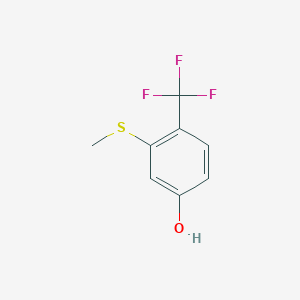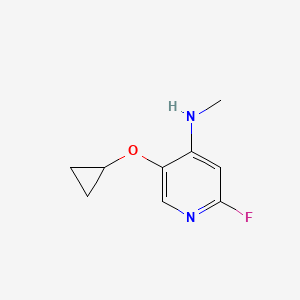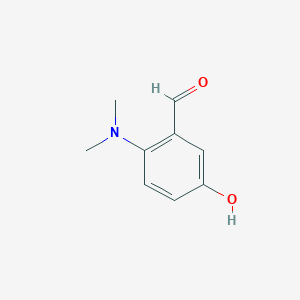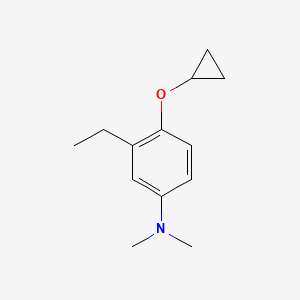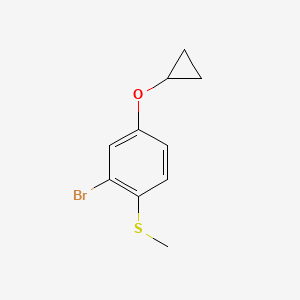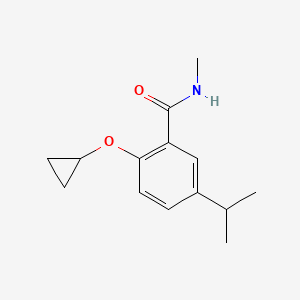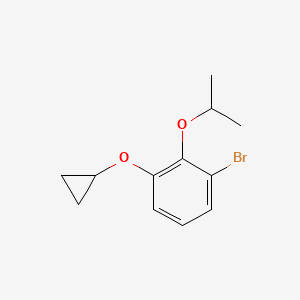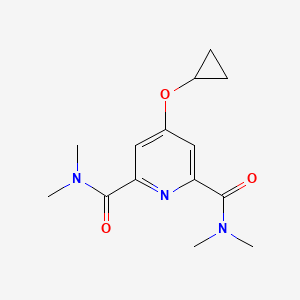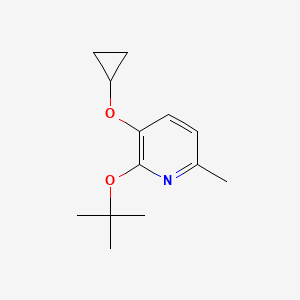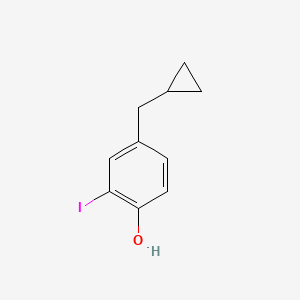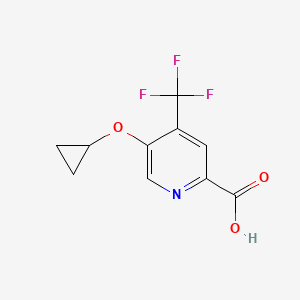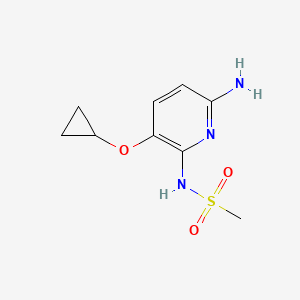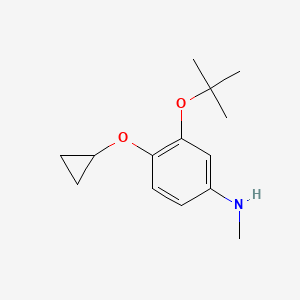
4-Cyclopropoxy-N2,N6-dimethylpyridine-2,6-dicarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyclopropoxy-N2,N6-dimethylpyridine-2,6-dicarboxamide is a chemical compound with the molecular formula C12H15N3O3 and a molecular weight of 249.268 g/mol . This compound is part of the pyridine-2,6-dicarboxamide family, which is known for its significant roles in coordination chemistry, stabilization of reactive species, synthetic modeling of metalloenzyme active sites, catalytic organic transformations, and sensing applications .
Vorbereitungsmethoden
The synthesis of 4-Cyclopropoxy-N2,N6-dimethylpyridine-2,6-dicarboxamide typically involves condensation reactions. One common method involves the reaction of pyridine-2,6-dicarboxylic acid or its derivatives with appropriate amines under controlled conditions . The reaction conditions often include the use of solvents like dichloromethane and acetone, and the presence of catalysts or reagents such as pyridine-2,6-dicarbonyl dichloride . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
4-Cyclopropoxy-N2,N6-dimethylpyridine-2,6-dicarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, often using reagents like hydrogen gas or metal hydrides.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alkoxides. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-Cyclopropoxy-N2,N6-dimethylpyridine-2,6-dicarboxamide has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4-Cyclopropoxy-N2,N6-dimethylpyridine-2,6-dicarboxamide involves its interaction with molecular targets through coordination bonds. The pyridine-2,6-dicarboxamide scaffold allows it to chelate metal ions, forming stable complexes. These complexes can then participate in various biochemical pathways, influencing enzyme activities and other molecular processes .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-Cyclopropoxy-N2,N6-dimethylpyridine-2,6-dicarboxamide include other pyridine-2,6-dicarboxamide derivatives such as:
- N,N’-bis(2-pyridyl)pyridine-2,6-dicarboxamide
- 2,6-Bis(pyrazine-2-carboxamido)pyridine
- 2,6-Bis(pyridine-2-carboxamido)pyridine
These compounds share the pyridine-2,6-dicarboxamide core but differ in their substituents, which can influence their chemical properties and applications. The uniqueness of this compound lies in its cyclopropoxy and dimethyl substitutions, which can affect its reactivity and binding properties.
Eigenschaften
Molekularformel |
C12H15N3O3 |
|---|---|
Molekulargewicht |
249.27 g/mol |
IUPAC-Name |
4-cyclopropyloxy-2-N,6-N-dimethylpyridine-2,6-dicarboxamide |
InChI |
InChI=1S/C12H15N3O3/c1-13-11(16)9-5-8(18-7-3-4-7)6-10(15-9)12(17)14-2/h5-7H,3-4H2,1-2H3,(H,13,16)(H,14,17) |
InChI-Schlüssel |
FDVPDBMQXFTWDQ-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)C1=CC(=CC(=N1)C(=O)NC)OC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


